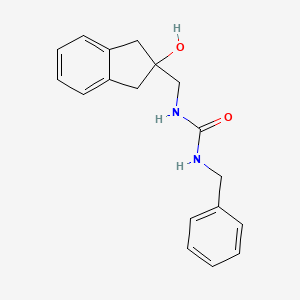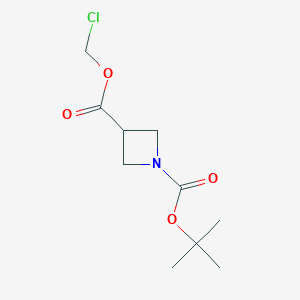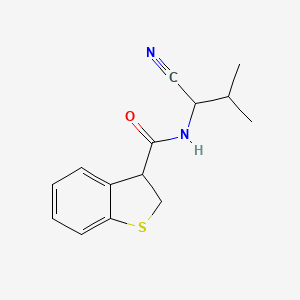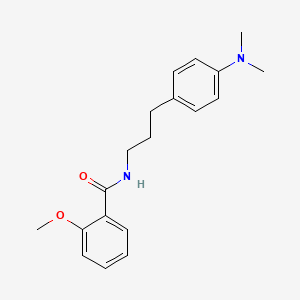![molecular formula C15H15BrClN3O2 B2403965 [3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone CAS No. 2415492-31-6](/img/structure/B2403965.png)
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a bromopyrazole, an azetidine ring, and a methoxyphenyl group. The bromopyrazole is a pyrazole ring (a five-membered ring with two nitrogen atoms) with a bromine atom attached. The azetidine ring is a four-membered ring containing one nitrogen atom. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The bromopyrazole could potentially be introduced via a substitution reaction, the azetidine ring might be formed via a cyclization reaction, and the methoxyphenyl group could be introduced via a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon skeleton. The bromopyrazole and methoxyphenyl groups are likely to be planar due to the aromatic nature of the pyrazole and phenyl rings. The azetidine ring, being a small ring, might introduce some strain into the molecule, potentially leading to a non-planar configuration .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromopyrazole group might undergo nucleophilic substitution reactions, the azetidine ring might undergo ring-opening reactions, and the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and potentially its boiling point. The azetidine ring might influence the compound’s solubility in water, and the methoxyphenyl group might contribute to the compound’s UV/Vis absorption spectrum .Scientific Research Applications
Synthesis and Imaging in Parkinson's Disease
[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone and its derivatives have been explored in the synthesis of potential PET imaging agents for Parkinson's disease. In one study, a related compound, [11C]HG-10-102-01, was synthesized and evaluated for imaging the LRRK2 enzyme, which is significant in Parkinson's research (Wang, Gao, Xu, & Zheng, 2017).
Antibacterial and Antifungal Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial and antifungal activities. One such example is a novel series of triazole analogues of piperazine, which exhibited significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). Another example includes derivatives with antifungal properties, as seen in the synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).
Potential Antibacterial Agents
Another area of application is the synthesis of azetidinone derivatives that show significant activity against bacteria and fungi. One study synthesized new 3-chloro-4-(substituted phenyl)-1-{[2-oxo-2-(5-phenyl-1Htetrazol1-yl) ethyl] amino} azetidin-2-one, which exhibited notable antibacterial properties (Mohite & Bhaskar, 2011).
Structural and Molecular Analysis
Structural and molecular analysis of related compounds, like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, has been conducted to understand their crystalline properties, which could have implications in the development of pharmaceuticals (Lakshminarayana et al., 2009).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it might interact with biological targets such as enzymes or receptors. The bromopyrazole and methoxyphenyl groups might be involved in binding to the target, while the azetidine ring might influence the compound’s overall shape and thus its ability to bind to its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN3O2/c1-22-14-3-2-12(17)4-13(14)15(21)19-6-10(7-19)8-20-9-11(16)5-18-20/h2-5,9-10H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBPFWAQWWAHCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)

![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2403893.png)
![5-(3,4-difluorophenyl)-6-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2403897.png)



![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403905.png)